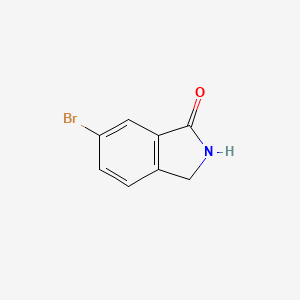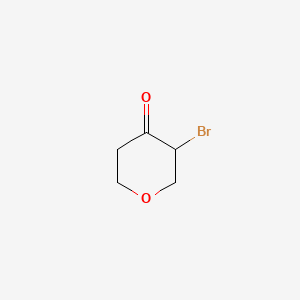
3-甲基-2-(三氟甲基)吡啶
描述
3-Methyl-2-(trifluoromethyl)pyridine (3MTP) is a heterocyclic compound that has been extensively studied in recent years due to its unique properties and potential applications. 3MTP is a colorless liquid that has a melting point of -25°C and a boiling point of 97°C. It has a molecular weight of 166.07 g/mol and a molar mass of 166.07 g/mol. 3MTP has a low vapor pressure and is insoluble in water, making it an ideal compound for laboratory experiments.
科学研究应用
农药应用
三氟甲基吡啶 (TFMP) 衍生物,包括 3-甲基-2-(三氟甲基)吡啶,在农药工业中被广泛使用 . TFMP 衍生物的主要用途是保护作物免受害虫侵害 . 氟草烟酯丁酯是第一个被引入农药市场的 TFMP 衍生物,此后,超过 20 种新的含 TFMP 的农药获得了 ISO 通用名称 .
制药应用
几种 TFMP 衍生物也被用于制药行业 . 五种含有 TFMP 部分的药物产品已获得上市批准,许多候选药物目前正在进行临床试验 . TFMP 衍生物的生物活性被认为是由于氟原子的独特物理化学性质和吡啶部分的独特特征的结合 .
兽医应用
在兽医行业,两种含有 TFMP 部分的产品已获得上市批准 . 这些产品很可能用于治疗或预防动物疾病 .
金属有机框架 (MOFs) 的合成
3-甲基-2-(三氟甲基)吡啶可用于合成金属有机框架 (MOFs) . MOFs 是由金属离子或簇与有机配体配位形成一维、二维或三维结构的化合物。
氨基吡啶的制备
3-甲基-2-(三氟甲基)吡啶可作为胺化反应制备氨基吡啶的反应物 . 氨基吡啶是药物化学中的重要化合物,被用作合成各种药物的结构单元 .
氧化偶联的催化配体
作用机制
Target of Action
3-Methyl-2-(trifluoromethyl)pyridine (3M2TFP) is a versatile compound used in various chemical reactions. It is often used as a building block in the synthesis of agrochemicals and pharmaceuticals . The primary targets of 3M2TFP are the enzymes or receptors in pests or diseases that these agrochemicals and pharmaceuticals aim to control or treat .
Mode of Action
The mode of action of 3M2TFP is largely dependent on the specific agrochemical or pharmaceutical it is incorporated into. Generally, 3M2TFP enhances the biological activities of these compounds due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For instance, in the Suzuki–Miyaura cross-coupling reaction, 3M2TFP participates in the transmetalation process, where it is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3M2TFP are also dependent on the specific agrochemical or pharmaceutical it is part of. In the context of agrochemicals, 3M2TFP-containing compounds often disrupt essential biochemical pathways in pests, leading to their elimination .
Pharmacokinetics
The trifluoromethyl group in 3m2tfp is known to enhance the metabolic stability and bioavailability of pharmaceuticals .
Result of Action
The result of 3M2TFP’s action is the enhanced efficacy of the agrochemicals and pharmaceuticals it is part of. For example, in agrochemicals, 3M2TFP contributes to superior pest control properties .
安全和危害
未来方向
生化分析
Biochemical Properties
3-Methyl-2-(trifluoromethyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in 3-Methyl-2-(trifluoromethyl)pyridine is known to enhance the compound’s ability to inhibit certain enzymes by forming strong hydrogen bonds with the active sites of these enzymes . This interaction can lead to the modulation of enzyme activity, affecting various biochemical pathways.
Cellular Effects
The effects of 3-Methyl-2-(trifluoromethyl)pyridine on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methyl-2-(trifluoromethyl)pyridine has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Methyl-2-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation . The trifluoromethyl group in 3-Methyl-2-(trifluoromethyl)pyridine enhances its binding affinity to target proteins, resulting in significant changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2-(trifluoromethyl)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-Methyl-2-(trifluoromethyl)pyridine remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 3-Methyl-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, 3-Methyl-2-(trifluoromethyl)pyridine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
3-Methyl-2-(trifluoromethyl)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations. The presence of the trifluoromethyl group in 3-Methyl-2-(trifluoromethyl)pyridine enhances its ability to participate in these metabolic pathways, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Methyl-2-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, 3-Methyl-2-(trifluoromethyl)pyridine can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The distribution of this compound within tissues also influences its overall biological activity.
Subcellular Localization
The subcellular localization of 3-Methyl-2-(trifluoromethyl)pyridine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 3-Methyl-2-(trifluoromethyl)pyridine may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound within the cell determines its interactions with other biomolecules and its overall biological effects.
属性
IUPAC Name |
3-methyl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-3-2-4-11-6(5)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYVIESJJAWOAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629307 | |
| Record name | 3-Methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-78-6 | |
| Record name | 3-Methyl-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


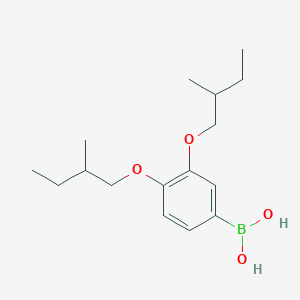

![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)
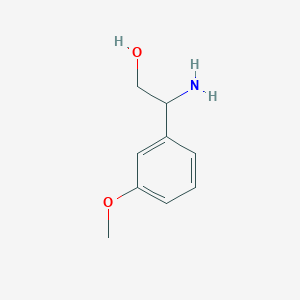

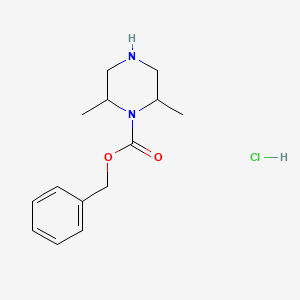


![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)
![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291660.png)

